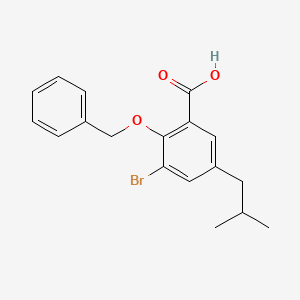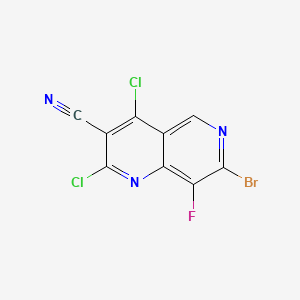
7-Bromo-2,4-dichloro-8-fluoro-1,6-naphthyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2,4-dichloro-8-fluoro-1,6-naphthyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique combination of bromine, chlorine, and fluorine substituents, exhibits significant potential in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,4-dichloro-8-fluoro-1,6-naphthyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives.
Introduction of Halogen Substituents: The bromine, chlorine, and fluorine substituents are introduced through halogenation reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS), chlorination using chlorine gas or thionyl chloride, and fluorination using fluorine gas or a fluorinating agent like Selectfluor.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and reproducible production.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-2,4-dichloro-8-fluoro-1,6-naphthyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen substituents (bromine, chlorine, and fluorine) can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, leading to the formation of biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide, potassium cyanide, and other nucleophiles.
Electrophilic Substitution: Bromine, chlorine, fluorine, and other electrophiles.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Coupling: Palladium catalysts, boronic acids.
Major Products
The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological and chemical properties.
Applications De Recherche Scientifique
7-Bromo-2,4-dichloro-8-fluoro-1,6-naphthyridine-3-carbonitrile has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates with anticancer, antimicrobial, and antiviral activities.
Biological Studies: It is used in the study of enzyme inhibition, receptor binding, and other biological processes.
Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Agricultural Chemistry: It is used in the synthesis of agrochemicals with herbicidal and pesticidal activities.
Mécanisme D'action
The mechanism of action of 7-Bromo-2,4-dichloro-8-fluoro-1,6-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Bromo-2,4-dichloro-8-fluoroquinazoline: Similar in structure but with a quinazoline core instead of a naphthyridine core.
7-Bromo-2,6-dichloro-8-fluoro-4(3H)-quinazolinone: Another quinazoline derivative with different substitution patterns.
Uniqueness
7-Bromo-2,4-dichloro-8-fluoro-1,6-naphthyridine-3-carbonitrile is unique due to its specific combination of halogen substituents and the presence of a carbonitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C9HBrCl2FN3 |
|---|---|
Poids moléculaire |
320.93 g/mol |
Nom IUPAC |
7-bromo-2,4-dichloro-8-fluoro-1,6-naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C9HBrCl2FN3/c10-8-6(13)7-4(2-15-8)5(11)3(1-14)9(12)16-7/h2H |
Clé InChI |
DKMXUBKKPRBTNQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=C(C(=N1)Br)F)N=C(C(=C2Cl)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


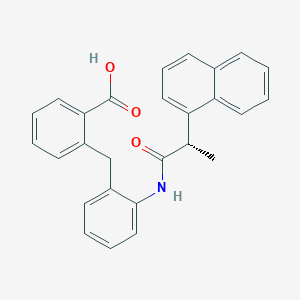
![2-[[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14769951.png)

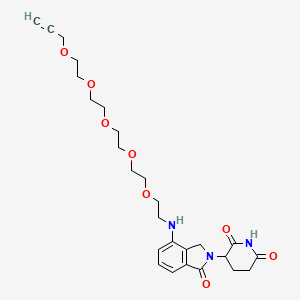
![[5-(6-Aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] acetate](/img/structure/B14769979.png)
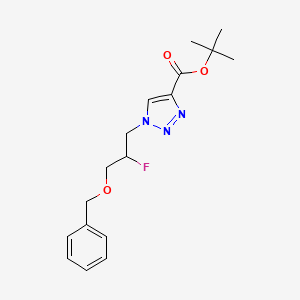
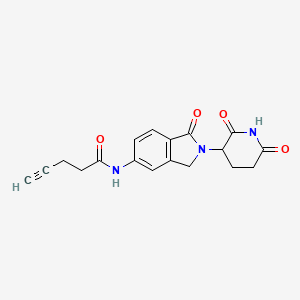
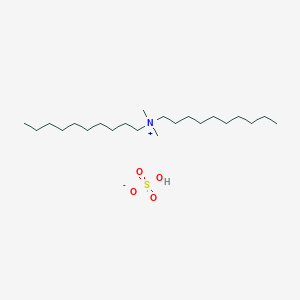
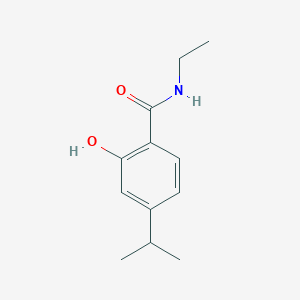
![[(13S)-13-methyl-3-oxo-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14769996.png)
